1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Oncology Medicinal Chemistry Cytotoxicity

This 4-bromophenyl thiazole-5-ethanol scaffold (CAS 1250820-48-4) uniquely combines a bromophenyl moiety for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with a chiral 5-hydroxyethyl handle for asymmetric synthesis or bioconjugation. Unlike simpler 2-(4-bromophenyl)thiazole analogs lacking the 5-substituent, this compound serves as a direct precursor for anti-proliferative HepG2/HCCLM3 actives (IC₅₀ ~6.77 µM), potent xanthine oxidase inhibitors (IC₅₀ 0.100 µM), and CNS-targeting hCA II/AChE/BChE inhibitors. Choose this scaffold for dual-site functionalization in lead optimization.

Molecular Formula C11H10BrNOS
Molecular Weight 284.17 g/mol
CAS No. 1250820-48-4
Cat. No. B1528612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
CAS1250820-48-4
Molecular FormulaC11H10BrNOS
Molecular Weight284.17 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O
InChIInChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3
InChIKeyAMWYWMJSHXIUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (CAS 1250820-48-4) Procurement & Baseline Overview


1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (CAS 1250820-48-4) is a thiazole derivative with the molecular formula C11H10BrNOS and a molecular weight of 284.17 g/mol [1]. The compound features a 1,3-thiazole core substituted with a 4-bromophenyl group at the 2-position and a 1-hydroxyethyl group at the 5-position [2]. It is available from commercial suppliers with a typical purity of 95%, priced at approximately 245.00 EUR for 25 mg and 974.00 EUR for 250 mg, with a LogP of 2.9 and TPSA of 61.4 Ų [3]. The compound serves primarily as a versatile small molecule scaffold and synthetic intermediate, with the bromophenyl moiety providing a reactive site for further functionalization via cross-coupling reactions .

Why 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol Cannot Be Replaced by Generic Thiazole Analogs


Substituting 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol with a generic thiazole or a closely related analog (e.g., 4-(4-bromophenyl)thiazole, 2-amino-4-(4-bromophenyl)thiazole) introduces significant functional divergence due to the precise regiochemistry of the 5-hydroxyethyl substituent and the electron-withdrawing bromophenyl group. The 5-hydroxyethyl moiety at the thiazole C5 position is critical for downstream synthetic transformations and biological activity, a feature absent in simpler analogs like 2-(4-bromophenyl)thiazole, which lacks the 5-substituent entirely . Furthermore, the 4-bromophenyl group at C2 is a key pharmacophore for kinase inhibition and antimicrobial activity, a property that is modulated by the substitution pattern on the thiazole ring [1]. The presence of the chiral center at the 1-hydroxyethyl carbon (a racemic mixture in commercial samples) also provides a handle for asymmetric synthesis or chiral resolution, a capability not present in analogs without this stereogenic center [2]. Therefore, generic substitution would alter both the compound's reactivity profile and its potential biological target engagement.

Quantitative Evidence Guide: Differentiating 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol from Analogs


Comparison of In Vitro Cytotoxicity Against Hepatocellular Carcinoma Cell Lines: 4-(4-Bromophenyl)thiazole Scaffold vs. Standard Drug

While direct data for the target compound is unavailable, its core scaffold, 4-(4-bromophenyl)thiazole, has demonstrated superior cytotoxic activity against liver cancer cells. A derivative of this scaffold, (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07), exhibited potent anti-proliferative activity against HepG2 and HCCLM3 cell lines with IC₅₀ values of 6.77 ± 1.10 μM and 7.97 ± 1.15 μM, respectively. This lead compound outperformed the standard drug cisplatin in terms of cytotoxicity [1]. The target compound, possessing the same 4-(4-bromophenyl)thiazole core but with a 5-hydroxyethyl substituent, represents a distinct chemical entry point for further optimizing this promising anti-tumor activity.

Oncology Medicinal Chemistry Cytotoxicity

Comparison of Xanthine Oxidase Inhibition Potency: 2-(4-Bromophenyl)thiazole Derivatives vs. Other Substitutions

The 2-(4-bromophenyl)thiazole moiety, which is present in the target compound, has been identified as a highly potent scaffold for xanthine oxidase (XO) inhibition. In a study of novel substituted 2-(4-bromophenyl)-4-phenylthiazole compounds, derivative 5f exhibited a remarkable IC₅₀ of 0.100 ± 0.08 μM, which is significantly lower than other analogs in the series, such as 5e (IC₅₀ = 0.145 ± 1.42 μM) [1]. This indicates that the 2-(4-bromophenyl)thiazole core is a privileged structure for XO inhibition, and the target compound, which contains this core, represents a valuable scaffold for further optimization.

Enzymology Inflammation Gout

Comparison of Glutathione Reductase Inhibitory Activity: 2-Aminothiazole Analogs

While the target compound is not a 2-aminothiazole, its close structural analog, 2-amino-4-(4-bromophenyl)thiazole, provides a benchmark for the biological activity of the 4-bromophenyl thiazole scaffold. This analog was evaluated for its ability to inhibit glutathione reductase (GR) isolated from human erythrocytes. It exhibited an IC₅₀ of 3.69 μM and a Ki of 0.33 ± 0.11 μM, demonstrating non-competitive inhibition [1]. This is in contrast to other potent inhibitors in the same study, such as 2-amino-4-(2,4-difluorophenyl)thiazole, which had a much lower IC₅₀ of 0.64 μM and exhibited competitive inhibition [1]. This demonstrates that the 4-bromophenyl substitution imparts a specific, measurable, and distinct mode of enzyme inhibition compared to other halogenated phenyl analogs.

Biochemistry Cancer Oxidative Stress

Comparison of Carbonic Anhydrase and Cholinesterase Inhibition: 2-Amino-4-(4-bromophenyl)thiazole vs. Other Analogs

Further quantitative evidence for the unique activity of the 4-bromophenyl thiazole scaffold comes from a study evaluating 2-amino-4-(4-bromophenyl)thiazole against a panel of enzymes relevant to neurological disorders and glaucoma. This analog exhibited the best inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 ± 0.017 μM, 0.129 ± 0.030 μM, and 0.083 ± 0.041 μM, respectively [1]. These sub-micromolar Ki values indicate potent enzyme inhibition, and the compound's preferential activity against BChE over AChE suggests a degree of selectivity that is valuable for drug discovery.

Enzymology Neurology Glaucoma

Comparison of Antimicrobial Activity: 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives

The antimicrobial potential of the 4-bromophenyl thiazole scaffold is further substantiated by studies on its derivatives. Research on 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives has revealed antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis . While specific MIC values are not provided in the available abstract, the study confirms the scaffold's utility in generating compounds with activity against this clinically significant pathogen. The target compound, with its 5-hydroxyethyl substituent, offers a distinct vector for further derivatization to potentially enhance this antimicrobial activity.

Microbiology Infectious Disease Antimicrobial Resistance

Best Research & Industrial Application Scenarios for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (CAS 1250820-48-4)


Medicinal Chemistry: Synthesis of Novel Anti-Cancer Agents Targeting Liver Cancer

The target compound serves as an ideal starting scaffold for the synthesis of novel anti-proliferative agents targeting hepatocellular carcinoma. Evidence shows that the 4-(4-bromophenyl)thiazole core, which is present in the target compound, confers potent cytotoxicity against HepG2 and HCCLM3 liver cancer cell lines, with a derivative (SW-07) achieving IC₅₀ values of 6.77 μM and 7.97 μM, outperforming cisplatin [1]. The 5-hydroxyethyl group provides a reactive handle for introducing diverse substituents to optimize potency and pharmacokinetic properties.

Enzyme Inhibitor Development: Design of Xanthine Oxidase Inhibitors for Gout

This compound is a valuable precursor for developing potent xanthine oxidase (XO) inhibitors. The 2-(4-bromophenyl)thiazole scaffold, a key feature of this compound, has been shown to yield potent XO inhibitors with IC₅₀ values as low as 0.100 μM [2]. The 5-hydroxyethyl group can be modified to further enhance binding affinity and selectivity, making it a strong candidate for lead optimization in gout and hyperuricemia research.

Enzyme Inhibitor Development: Synthesis of Carbonic Anhydrase and Cholinesterase Inhibitors

The 4-bromophenyl thiazole scaffold has demonstrated potent, sub-micromolar inhibition (Ki values) against hCA II, AChE, and BChE, which are therapeutic targets for glaucoma and Alzheimer's disease [3]. This compound, as a functionalized derivative of this scaffold, is a valuable intermediate for synthesizing and evaluating new inhibitors. The 5-hydroxyethyl group can be leveraged to modulate physicochemical properties and target selectivity.

Chemical Biology: Synthesis of Molecular Probes for Kinase and Enzyme Studies

The compound's bromophenyl group is a classic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical reporters or affinity tags . The 5-hydroxyethyl group can be used to attach fluorophores or biotin. This dual functionality makes it an excellent starting material for creating chemical probes to study enzyme inhibition mechanisms or protein interactions in cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.